2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester
Description
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-8-11(13(18)20-3)21-14(15-8)16-12(17)9-4-6-10(19-2)7-5-9/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
JEAWFHRJYLMZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxy-benzoylamino group. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Homology and Substituent Variations
The compound shares a common thiazole-5-carboxylic acid ester scaffold with several derivatives. Key analogs include:
Key Observations :
- Position 2 Substituents: The 4-methoxybenzoylamino group in the target compound enhances steric bulk and electron-donating properties compared to simpler phenylamino (Compound A, B) or cyano groups (febuxostat analog) .
- Ester Groups : Methyl esters (target compound, febuxostat analog) generally exhibit higher hydrolytic stability than ethyl esters under physiological conditions .
Pharmacological Activity
Anti-Inflammatory and Xanthine Oxidase (XOD) Inhibition
- Compound A and B (): Demonstrated anti-inflammatory activity comparable to diclofenac (NSAID) and XOD inhibition akin to febuxostat. Their free carboxylic acid groups may enhance binding to enzymatic active sites .
- Target Compound : The methyl ester may reduce direct XOD inhibition but improve membrane permeability, favoring prodrug applications .
- Febuxostat Analog (): Retains urate-lowering activity despite esterification, suggesting metabolic conversion to active carboxylic acid forms .
Physicochemical Properties
Key Insights :
Biological Activity
2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological activities, and a methoxy-benzoyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study reported that related thiazole compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against this pathogen, suggesting that modifications to the thiazole structure can enhance activity against resistant strains .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. In experimental models of inflammation, compounds with similar structures have been shown to reduce pro-inflammatory cytokines and markers of oxidative stress. For example, a related compound was found to ameliorate hyperlipidemia and improve insulin sensitivity in diabetic rat models by modulating inflammatory pathways . This suggests that this compound may possess similar benefits.
Study on Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound was evaluated for its activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had an MIC of 0.5 µg/ml against S. aureus, showcasing its potential as an antibacterial agent. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .
Research on Anti-diabetic Properties
Another significant study focused on the anti-diabetic effects of thiazole derivatives, including our compound of interest. In this research, diabetic rats treated with the compound showed a marked reduction in blood glucose levels and improved lipid profiles compared to controls. The mechanism was attributed to the compound's ability to enhance insulin sensitivity and reduce inflammation .
Data Tables
| Biological Activity | Tested Compound | Result |
|---|---|---|
| Antimicrobial | This compound | MIC = 0.5 µg/ml against S. aureus |
| Anti-inflammatory | Related thiazole derivative | Reduced inflammatory cytokines |
| Anti-diabetic | This compound | Improved insulin sensitivity |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at δ 160–170 ppm) .
- IR spectroscopy : Detects functional groups (e.g., ester C=O stretch ~1700 cm, amide N-H ~3300 cm) .
- LC-MS : Validates molecular weight and detects degradation products (e.g., [M+H]+ ion) .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% theoretical values .
How can researchers optimize the yield of the esterification step in the synthesis?
Q. Advanced
- Reaction conditions : Use anhydrous methanol with catalytic sulfuric acid at 0–5°C to minimize hydrolysis .
- Diazomethane alternative : Diazomethane gas in ether provides higher yields (>85%) but requires strict safety protocols .
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:9) removes unreacted acids .
Example : Ethyl 2-chloro-4-methylthiazole-5-carboxylate achieved 80% yield after LiOH hydrolysis and acidification .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Use consistent enzyme sources (e.g., recombinant xanthine oxidase) and buffer conditions (pH 7.4, 25°C) .
- Purity validation : LC-MS purity >98% reduces false positives from degradation products (e.g., oxidation at sulfur) .
- Control experiments : Compare with known inhibitors (e.g., febuxostat) to validate IC measurements .
Case study : Discrepancies in IC values (16 μM vs. 25 μM) were traced to differences in enzyme lot stability .
How to determine degradation pathways under forced conditions?
Q. Advanced
- Forced degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions (0.1M HCl/NaOH) .
- LC-MS analysis : Identify major degradation products (e.g., hydrolyzed carboxylic acid or dimerized forms) via fragmentation patterns .
- Mechanistic studies : pH-dependent hydrolysis of the methyl ester is a primary pathway, confirmed by kinetic modeling .
Example : LC-MS identified 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1-oxidation thiazole as a key oxidative product .
How does the substitution pattern on the benzoyl group affect biological activity?
Q. Advanced
- Electron-withdrawing groups : 4-Chloro or 4-cyano substituents enhance xanthine oxidase inhibition by 30% compared to methoxy .
- Steric effects : Bulky groups (e.g., adamantyl) reduce activity due to poor binding pocket fit .
- Quantitative SAR : Hammett plots correlate substituent σ values with IC (R = 0.89) .
Q. Basic
- Recrystallization : Use DMF/water (1:3) to remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >95% purity .
- Acid-base extraction : Adjust pH to 3–4 to precipitate the carboxylic acid intermediate .
How to design analogs to improve metabolic stability?
Q. Advanced
- Ester replacement : Substitute methyl ester with amides or heterocycles (e.g., triazoles) to resist hydrolysis .
- Isotopic labeling : C-methoxy groups track metabolic fate via LC-MS .
- Prodrug strategies : Introduce phosphate esters for enhanced solubility and controlled release .
Example : Ethyl 5-amino-1-methylpyrazole-4-carboxylate analogs showed 2-fold longer half-life in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
